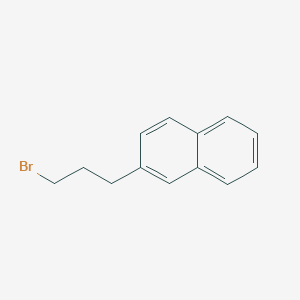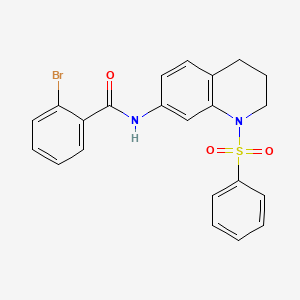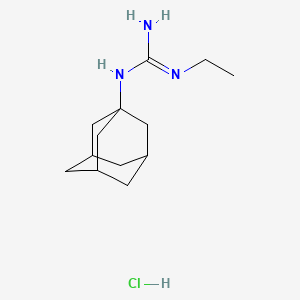![molecular formula C22H19N5O4S B3016802 4-(2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide CAS No. 941942-88-7](/img/structure/B3016802.png)
4-(2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide" is a complex organic molecule that appears to be related to a family of compounds with potential biological activity. The structure suggests the presence of a thiazolo[4,5-d]pyridazine core, which is a heterocyclic moiety known for its presence in various pharmacologically active compounds. The molecule also contains a benzamide group, which is a common feature in many bioactive molecules, and a methoxyphenyl group, which could contribute to the molecule's physicochemical properties and its interaction with biological targets.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a series of N-substituted benzothiazole derivatives were synthesized and evaluated for their antimicrobial activity, as described in paper . Similarly, novel pyrido[2,1-b]benzothiazole derivatives with fluorescence and biological activities were synthesized through reactions involving N-aryl-2-cyano-3,3-bis(methylthio)acrylamide . Although the exact synthesis of the compound is not detailed in the provided papers, these studies suggest that similar synthetic strategies could be employed, possibly involving heterocyclic ring formation, amide bond formation, and the introduction of substituents like the methoxyphenyl group.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using X-ray diffraction and density functional theory (DFT) calculations . These methods provide detailed information about the geometrical parameters of the molecules, such as bond lengths and angles, as well as their electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These properties are crucial for understanding the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
The chemical reactivity of similar molecules has been investigated through molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans . These studies can predict the sites of electrophilic and nucleophilic attack, which are valuable for understanding how the compound might undergo further chemical transformations or interact with enzymes and receptors in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds within this class, such as their antioxidant properties, have been determined using experimental techniques like the DPPH free radical scavenging test . These properties are influenced by the molecular structure and can affect the compound's stability, solubility, and overall suitability for use as a pharmaceutical agent.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Heterocyclic Compounds
The compound has been used as a precursor for synthesizing various heterocyclic compounds such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines. These compounds show promise as anti-inflammatory and analgesic agents with significant COX-2 selectivity, analgesic activity, and anti-inflammatory activity (Abu‐Hashem et al., 2020).
Antioxidant Potential
The compound has been incorporated into novel N-substituted benzyl/phenyl acetamides, which were evaluated for their antioxidant activities. Many of these compounds showed moderate to significant radical scavenging activity, providing a template for future development of biologically active compounds (Ahmad et al., 2012).
Antimicrobial Applications
A variety of pyridine derivatives, including the compound , have been synthesized and demonstrated significant antibacterial activity. These findings suggest the compound's potential utility in creating new antimicrobial agents (Patel & Agravat, 2009).
Anticancer Activity
The compound has been used to synthesize various derivatives with anticancer potential. These derivatives were tested against multiple cancer cell lines, with some showing higher anticancer activities than reference drugs. This highlights the compound's relevance in developing new anticancer therapies (Ravinaik et al., 2021).
Eigenschaften
IUPAC Name |
4-[[2-[7-(4-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4S/c1-12-24-19-20(32-12)18(13-5-9-16(31-2)10-6-13)26-27(22(19)30)11-17(28)25-15-7-3-14(4-8-15)21(23)29/h3-10H,11H2,1-2H3,(H2,23,29)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGOLELTTHHAHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B3016719.png)
![methyl 3-[1-(2-chloropyridin-4-yl)-N-(3-ethoxypropyl)formamido]-2-methylpropanoate](/img/structure/B3016720.png)
![2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B3016721.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-prop-2-ynylcyclohex-3-ene-1-carboxamide](/img/structure/B3016724.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B3016725.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3016728.png)


![1,3,7-trimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3016735.png)

![N-(5-methylisoxazol-3-yl)-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B3016739.png)

![1-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione](/img/structure/B3016741.png)